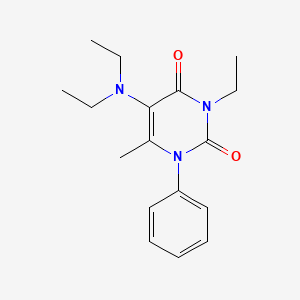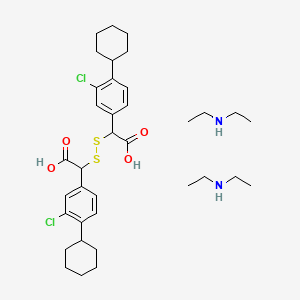![molecular formula C9H9N3O4 B14679380 N-[(4-Nitrophenyl)carbamoyl]acetamide CAS No. 33034-72-9](/img/structure/B14679380.png)
N-[(4-Nitrophenyl)carbamoyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Nitrophenyl)carbamoyl]acetamide, also known as 4-Nitroacetanilide, is an organic compound with the molecular formula C8H8N2O3. It is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a 4-nitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-Nitrophenyl)carbamoyl]acetamide can be synthesized through several methods. One common method involves the reaction of 4-nitroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Nitrophenyl)carbamoyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used in substitution reactions.
Major Products Formed
Reduction: The major product is 4-aminoacetanilide.
Substitution: Depending on the substituent, various derivatives of acetanilide can be formed.
Scientific Research Applications
N-[(4-Nitrophenyl)carbamoyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(4-Nitrophenyl)carbamoyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitroacetanilide: Similar in structure but lacks the carbamoyl group.
4-Nitroaniline: Contains a nitro group but lacks the acetamide moiety.
Acetanilide: Lacks the nitro group and carbamoyl group.
Uniqueness
N-[(4-Nitrophenyl)carbamoyl]acetamide is unique due to the presence of both the nitro group and the carbamoyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
33034-72-9 |
|---|---|
Molecular Formula |
C9H9N3O4 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C9H9N3O4/c1-6(13)10-9(14)11-7-2-4-8(5-3-7)12(15)16/h2-5H,1H3,(H2,10,11,13,14) |
InChI Key |
HYOOFOQJWDBZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















